molecular formula C7H11NO5 B8651943 Dimethyl ethoxyiminomalonate CAS No. 62619-44-7

Dimethyl ethoxyiminomalonate

Cat. No.: B8651943
CAS No.: 62619-44-7
M. Wt: 189.17 g/mol
InChI Key: UPTFRFVGHNSIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl ethoxyiminomalonate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

62619-44-7

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

dimethyl 2-ethoxyiminopropanedioate

InChI

InChI=1S/C7H11NO5/c1-4-13-8-5(6(9)11-2)7(10)12-3/h4H2,1-3H3

InChI Key

UPTFRFVGHNSIAJ-UHFFFAOYSA-N

Canonical SMILES

CCON=C(C(=O)OC)C(=O)OC

Origin of Product

United States

Q & A

Basic: What are the standard protocols for synthesizing dimethyl ethoxyiminomalonate with high purity, and how can its structural integrity be validated?

Methodological Answer:
Synthesis typically involves esterification of ethoxyiminomalonic acid with methanol under acid catalysis (e.g., sulfuric acid). Purification is achieved via fractional distillation or recrystallization. Structural validation requires:

  • NMR spectroscopy (¹H, ¹³C) to confirm ester group formation and absence of unreacted intermediates.
  • HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm .
  • Mass spectrometry (MS) for molecular ion confirmation.
    Optimize reaction time and temperature using a fractional factorial design to minimize byproducts .

Basic: Which analytical techniques are most effective for assessing this compound’s stability under varying storage conditions?

Methodological Answer:
Stability studies should employ:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) for phase transitions.
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products.
    Use a repeated-measures ANOVA to identify significant degradation pathways .

Advanced: How can factorial experimental designs optimize reaction parameters for this compound derivatization?

Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, solvent polarity). For example:

VariableLow LevelHigh Level
Temperature60°C80°C
Catalyst0.5 mol%1.5 mol%
SolventEthanolTHF
Response variables include yield and enantiomeric excess. Analyze interactions using ANOVA and surface response modeling to identify optimal conditions .

Advanced: How should researchers reconcile contradictory data on this compound’s catalytic efficiency in asymmetric synthesis?

Methodological Answer:
Conduct a systematic review with inclusion criteria:

  • Peer-reviewed studies using standardized substrates (e.g., prochiral ketones).
  • Exclusion of non-optimized reaction conditions.
    Perform meta-regression to assess confounding variables (e.g., solvent polarity, catalyst loading). Stratify results by substrate class and quantify heterogeneity via statistics .

Advanced: What computational strategies predict this compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.
  • Molecular dynamics simulations in explicit solvents to assess solvation effects.
  • Machine learning models trained on kinetic data (e.g., rate constants, Hammett parameters) to predict reactivity in untested solvents .

Advanced: How can isotopic labeling resolve mechanistic ambiguities in this compound-mediated transformations?

Methodological Answer:

  • Synthesize ¹³C-labeled this compound at the ethoxyimino group.
  • Track isotopic distribution in products via GC-MS or NMR to distinguish between nucleophilic vs. electrophilic pathways.
  • Combine with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Advanced: What theoretical frameworks best explain structure-property relationships in this compound analogs?

Methodological Answer:
Develop quantitative structure-property relationship (QSPR) models using:

  • Descriptors: logP, molar refractivity, H-bonding capacity.
  • Experimental melting points, solubility in aprotic solvents.
    Validate models via leave-one-out cross-validation and compare to molecular docking results for enzyme interactions .

Advanced: How to validate this compound’s role in multi-step syntheses of bioactive compounds?

Methodological Answer:

  • Design a modular synthesis pathway (e.g., cross-coupling → cyclization → functionalization).
  • Use in-line IR spectroscopy to monitor intermediate formation.
  • Compare yields and selectivity to traditional routes (e.g., malonate esters) via paired t-tests.
    Publish full spectral data and reproducibility protocols in supplementary materials .

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